molecular formula C18H17NO5 B5753122 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Cat. No.: B5753122
M. Wt: 327.3 g/mol
InChI Key: KGOLBZGLEYDWCF-UHFFFAOYSA-N
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Description

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxin ring and a methoxybenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Acetylation: The benzodioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.

    Coupling with 3-Methoxybenzoyl Chloride: The final step involves coupling the acetylated benzodioxin with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific enzymes or receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11(20)14-9-16-17(24-7-6-23-16)10-15(14)19-18(21)12-4-3-5-13(8-12)22-2/h3-5,8-10H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOLBZGLEYDWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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